REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:7][CH2:6][CH2:5][CH:4]1[CH2:8][NH2:9])[CH3:2].[CH3:10][O:11][C:12]1[CH:20]=[C:19]([CH3:21])[C:18]([Cl:22])=[CH:17][C:13]=1[C:14](Cl)=[O:15]>CC(CC)=O>[CH2:1]([N:3]1[CH2:7][CH2:6][CH2:5][CH:4]1[CH2:8][NH:9][C:14](=[O:15])[C:13]1[CH:17]=[C:18]([Cl:22])[C:19]([CH3:21])=[CH:20][C:12]=1[O:11][CH3:10])[CH3:2]
|
Name
|
crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(CCC1)CN
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C=C(C(=C1)C)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 liter flask equipped with an agitator
|
Type
|
CUSTOM
|
Details
|
precipitation of N-(1-ethyl-2-pyrrolidylmethyl)-2-methoxy-4-methyl-5-chlorobenzamide hydrochloride which
|
Type
|
WASH
|
Details
|
washed on
|
Type
|
FILTRATION
|
Details
|
a filter with methylethylketone
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(CCC1)CNC(C1=C(C=C(C(=C1)Cl)C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |